1-Benzyl-6-fluoro-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one
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Description
Scientific Research Applications
Synthesis and Transformation of Fluorinated Compounds
The compound's utility is exemplified in the synthesis and transformation of fluorinated compounds. For instance, fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries, are synthesized through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, showcasing the compound's role in generating structurally diverse heterocycles with potential applications in drug discovery and development (Wu et al., 2017).
Interaction Studies with Human Serum Albumin
The interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) has been explored, indicating that these compounds can bind to HSA, induce conformational and secondary structure changes, and quench HSA's intrinsic fluorescence. Such studies are essential for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Wang et al., 2016).
Fluorescence Quenching and Enhancement Studies
The compound's involvement in fluorescence studies, particularly quenching, and enhancement via hydrogen bonding interactions, underscores its potential in developing sensitive, selective probes for biochemical and medical research. Such applications include the study of solvent-dependent fluorescence emission and the interaction with polyhydroxy compounds, contributing to the understanding of molecular interactions and the design of fluorescent markers (Tamuly et al., 2006).
Photostability and Photophysical Properties
Research into the photostability and basic photophysical properties of novel fluorophores containing the compound indicates its potential in developing materials with improved photostability and unique fluorescent properties. This has implications for the design of materials and molecules for optical applications, including organic light-emitting diodes (OLEDs) and fluorescent markers (Bojinov & Panova, 2007).
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(4-fluorobenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c24-17-8-6-16(7-9-17)22(27)20-14-26(13-15-4-2-1-3-5-15)21-11-10-18(25)12-19(21)23(20)28/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXULHITFGHXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.